2-(2-Pyridinyl)Cyclohexanone
Overview
Description
2-(2-Pyridinyl)Cyclohexanone is a chemical compound with the linear formula C11H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridinyl)Cyclohexanone is characterized by a linear formula C11H14ClNO . The average mass is 211.688 Da and the monoisotopic mass is 211.076385 Da .Scientific Research Applications
Chemical Research
2-(2-Pyridinyl)Cyclohexanone is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in chemical research due to its unique properties and structure .
Synthesis of 2-Pyridones
2-Pyridones are important compounds with versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . 2-(2-Pyridinyl)Cyclohexanone can be used in the synthesis of 2-pyridones .
Biological Applications
2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in biology . They can be synthesized using 2-(2-Pyridinyl)Cyclohexanone .
Natural Compounds
2-Pyridones are also found in natural products . The synthesis of these natural compounds can be achieved using 2-(2-Pyridinyl)Cyclohexanone .
Dyes and Fluorescent Materials
2-Pyridones are used in the production of dyes and fluorescent materials . 2-(2-Pyridinyl)Cyclohexanone can be used in the synthesis of these 2-pyridones .
Pyridinium-based Ionic Porous Organic Polymers
2-(2-Pyridinyl)Cyclohexanone can be used in the synthesis of pyridinium-based ionic porous organic polymers . These polymers have a wide range of applications in various fields .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Pyridinyl)Cyclohexanone is the JAK2-STAT3 pathway . This pathway plays a crucial role in cell proliferation and survival, particularly in cancer cells .
Mode of Action
2-(2-Pyridinyl)Cyclohexanone interacts with its targets by inhibiting the activation of STAT3 . This inhibition mediates the expression of Bcl-2 genes , which are essential for cell proliferation and survival .
Biochemical Pathways
The compound affects the JAK2-STAT3 pathway . It decreases the phosphorylation levels of JAK2 and STAT3 in a dose-dependent manner . This action disrupts the balance of the Bcl-2 family proteins and triggers apoptosis via the mitochondria-mediated intrinsic pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 211693 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The compound induces apoptosis in cancer cells . This is indicated by morphological changes, membrane phospholipid phosphatidylserine ectropion, caspase 3 activation, and cleavage of poly (ADP-ribose) polymerase . The compound also disrupts mitochondrial membrane potential .
Action Environment
Factors such as temperature, moisture, and the presence of other compounds could potentially affect its efficacy and stability .
properties
IUPAC Name |
2-pyridin-2-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNZTYRFKGUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)Cyclohexanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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